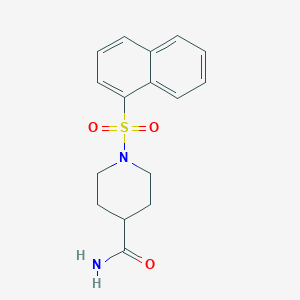
1-(Naphthylsulfonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(Naphthylsulfonyl)piperidine-4-carboxamide is an organic compound with the molecular formula C16H18N2O3S and a molecular weight of 318.4 g/mol. This compound is characterized by the presence of a piperidine ring substituted with an aminocarbonyl group and a naphthylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
化学反応の分析
1-(Naphthylsulfonyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the naphthylsulfonyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(Naphthylsulfonyl)piperidine-4-carboxamide is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(Naphthylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The aminocarbonyl group can form hydrogen bonds with biological molecules, while the naphthylsulfonyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
1-(Naphthylsulfonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
4-Aminocarbonyl-1-(1-phenylsulfonyl)piperidine: This compound has a phenylsulfonyl group instead of a naphthylsulfonyl group, which may result in different chemical and biological properties.
4-Aminocarbonyl-1-(1-benzylsulfonyl)piperidine: The presence of a benzylsulfonyl group can influence the compound’s reactivity and interactions with biological targets.
4-Aminocarbonyl-1-(1-tolylsulfonyl)piperidine: The tolylsulfonyl group can affect the compound’s solubility and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various research applications.
特性
分子式 |
C16H18N2O3S |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
1-naphthalen-1-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C16H18N2O3S/c17-16(19)13-8-10-18(11-9-13)22(20,21)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13H,8-11H2,(H2,17,19) |
InChIキー |
ZKNAJIDQCBWYJC-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
正規SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-7-methylpyrazolo[3,4-d]pyridazine](/img/structure/B275172.png)

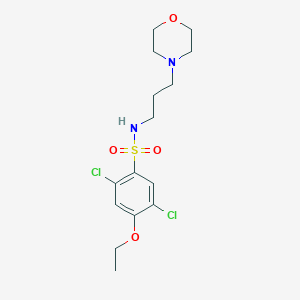
![4-[(2,5-dimethylanilino)carbonyl]isophthalic acid](/img/structure/B275181.png)
![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B275190.png)
![[(4-Bromo-3-propoxyphenyl)sulfonyl]propylamine](/img/structure/B275214.png)
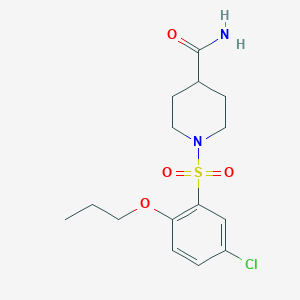
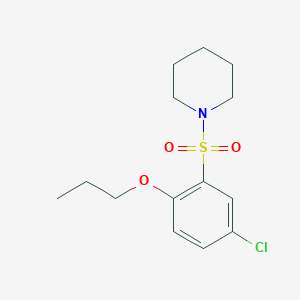
)amine](/img/structure/B275225.png)
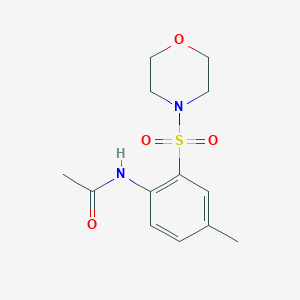


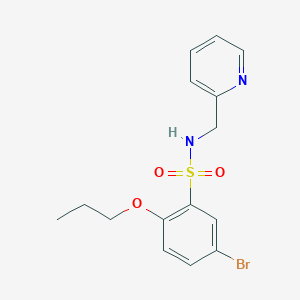
![[(5-Bromo-2-propoxyphenyl)sulfonyl]propylamine](/img/structure/B275239.png)
